molecular formula C14H12N2O5S B13836343 N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide

Cat. No.: B13836343
M. Wt: 324.35 g/mol
InChI Key: YRZGYZAAOZVGMI-USSMZTJJSA-N
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Description

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide is a deuterated derivative of a sulfonamide compound It is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in specific positions of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide typically involves the following steps:

    Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group (-NO2) at the desired position.

    Sulfonation: The nitrated compound is then subjected to sulfonation to introduce a sulfonyl group (-SO2) at the appropriate position.

    Deuteration: The hydrogen atoms at specific positions are replaced with deuterium atoms using deuterated reagents.

    Acetylation: Finally, the compound is acetylated to introduce the acetamide group (-CONH2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Formation of N-[2,3,5,6-tetradeuterio-4-(4-aminophenyl)sulfonylphenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This can affect the compound’s binding affinity and activity towards enzymes and receptors, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide
  • N-[2,3,5,6-tetradeuterio-4-(4-aminophenyl)sulfonylphenyl]acetamide
  • N-[2,3,5,6-tetradeuterio-4-(4-methylphenyl)sulfonylphenyl]acetamide

Uniqueness

This compound is unique due to the presence of deuterium atoms, which confer distinct chemical and physical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity compared to non-deuterated analogs.

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide

InChI

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)/i2D,3D,6D,7D

InChI Key

YRZGYZAAOZVGMI-USSMZTJJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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